

An In-depth Technical Guide on (2,4,5-Trimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4,5-Trimethoxyphenyl)methanol, also known as 2,4,5-Trimethoxybenzyl alcohol, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phenyl ring substituted with three methoxy groups and a hydroxymethyl group, provides a scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive review of the available literature on **(2,4,5-Trimethoxyphenyl)methanol**, focusing on its synthesis, chemical and physical properties, and known biological activities. The information is presented to be of maximal utility to researchers in chemistry and drug development.

Chemical and Physical Properties

(2,4,5-Trimethoxyphenyl)methanol is a solid at room temperature with a melting point of 70-72 °C.[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₄	PubChem
Molecular Weight	198.22 g/mol	PubChem[2]
CAS Number	30038-31-4	PubChem[2]
Appearance	Solid	Sigma-Aldrich[1]
Melting Point	70-72 °C	Sigma-Aldrich[1]
InChI	InChI=1S/C10H14O4/c1-12-8-5-10(4-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3	PubChem[2]
SMILES	COC1=CC(=C(C=C1CO)OC)O	PubChem[2]

Synthesis of (2,4,5-Trimethoxyphenyl)methanol

The primary route for the synthesis of **(2,4,5-Trimethoxyphenyl)methanol** involves the reduction of its corresponding aldehyde, 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Reduction of 2,4,5-Trimethoxybenzaldehyde

This protocol is adapted from a similar, high-yield synthesis of 3,4,5-trimethoxybenzyl alcohol. [3]

Materials:

- 2,4,5-Trimethoxybenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Hydrochloric acid (HCl) solution

- Chloroform (CHCl_3) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 2,4,5-trimethoxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
- While stirring at room temperature, slowly add sodium borohydride to the solution. The reaction is typically allowed to proceed for 0.5 to 1 hour.
- After the reaction is complete (as monitored by thin-layer chromatography), adjust the pH of the mixture to 8-9 with a dilute solution of hydrochloric acid.
- Extract the aqueous mixture with an organic solvent such as chloroform.
- Wash the combined organic layers with water.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
- Filter the solution to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **(2,4,5-Trimethoxyphenyl)methanol** as an oily or solid product.

Quantitative Data: While a specific yield for the reduction of 2,4,5-trimethoxybenzaldehyde was not found in the reviewed literature, a patent for the synthesis of the isomeric 3,4,5-trimethoxybenzyl alcohol using a similar sodium borohydride reduction in methanol reports

yields of 93.5% to 95%.^[3] It is reasonable to expect a similarly high yield for the synthesis of **(2,4,5-Trimethoxyphenyl)methanol**.

Synthesis of the Precursor: 2,4,5-Trimethoxybenzaldehyde

The precursor, 2,4,5-trimethoxybenzaldehyde, can be synthesized from readily available starting materials such as asarone, found in calamus oil. One efficient method is through ozonolysis.^[4]

Experimental Protocol: Ozonolysis of Asarone-rich Calamus Oil^[4]

Materials:

- Asarone-rich calamus oil
- Ethanol
- Ethyl acetate
- Anhydrous sodium sulfate
- Ozone generator
- Two-neck Schlenk flask
- Magnetic stirrer

Procedure:

- Dissolve the asarone-rich calamus oil in ethanol in a two-neck Schlenk flask.
- Bubble a stream of ozone/oxygen through the solution at room temperature. The reaction is typically complete within 10 minutes and can be monitored by TLC.
- Add ethyl acetate to the reaction mixture and perform a work-up by washing with water.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,4,5-trimethoxybenzaldehyde.

Quantitative Data: This ozonolysis method has been reported to produce 2,4,5-trimethoxybenzaldehyde with a yield of 92%.^[4]

Biological Activities

Direct studies on the biological activities of **(2,4,5-Trimethoxyphenyl)methanol** are limited in the current scientific literature. However, research on closely related compounds and its precursor provides some insights into its potential pharmacological profile.

Antimicrobial Activity of the Precursor Aldehyde:

The precursor, 2,4,5-trimethoxybenzaldehyde, has been evaluated for its antimicrobial activity. No direct data for **(2,4,5-Trimethoxyphenyl)methanol** was found.

Cytotoxicity and Enzyme Inhibition of Related Compounds:

Studies on various trimethoxyphenyl derivatives have shown a range of biological activities, including anticancer and enzyme inhibitory effects. For instance, novel trimethoxyphenyl-based analogues have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines and inhibition of β -tubulin polymerization.^[5] However, specific IC₅₀ values or enzyme inhibition constants for **(2,4,5-Trimethoxyphenyl)methanol** are not available in the reviewed literature.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for **(2,4,5-Trimethoxyphenyl)methanol**, it is not possible to create a diagram of a known signaling pathway in which it is directly involved. However, we can illustrate the logical workflow of its synthesis.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **(2,4,5-Trimethoxyphenyl)methanol**.

Conclusion

(2,4,5-Trimethoxyphenyl)methanol is a readily synthesizable compound with potential as a building block in medicinal chemistry and other areas of organic synthesis. While its own biological activity is not yet well-characterized, the known activities of its precursor and other related trimethoxyphenyl compounds suggest that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of **(2,4,5-Trimethoxyphenyl)methanol** and its derivatives. This guide provides a foundational literature review to support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5-Trimethoxybenzyl alcohol 97 30038-31-4 [sigmaaldrich.com]
- 2. (2,4,5-Trimethoxyphenyl)methanol | C10H14O4 | CID 854488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on (2,4,5-Trimethoxyphenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331670#2-4-5-trimethoxyphenyl-methanol-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com